molecular formula C66H39N B3131203 Tris(4-(pyren-1-yl)phenyl)amine CAS No. 349669-77-8

Tris(4-(pyren-1-yl)phenyl)amine

Cat. No.: B3131203
CAS No.: 349669-77-8
M. Wt: 846.0 g/mol
InChI Key: SKODVKMYBGXHOZ-UHFFFAOYSA-N
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Description

Contextualization of Triphenylamine (B166846) and Pyrene (B120774) Moieties in Organic Materials Science

Triphenylamine (TPA) and pyrene are two well-established molecular units in the field of organic materials science, each possessing distinct and valuable properties. TPA is renowned for its excellent hole-transporting capabilities, a consequence of its non-planar, propeller-like structure and the electron-rich nature of the central nitrogen atom. researchgate.netscispace.comacs.org This structure helps to prevent strong intermolecular interactions that can hinder charge transport. researchgate.net TPA derivatives are frequently employed as hole transport materials (HTMs) in organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs) due to their favorable electrochemical and photophysical properties, cost-effective synthesis, and high thermal stability. researchgate.netscispace.comnih.gov

Pyrene, a polycyclic aromatic hydrocarbon, is distinguished by its large, planar π-conjugated system, which imparts high charge carrier mobility and strong blue light emission. uky.eduresearchgate.net Its unique photophysical properties, including the potential for excimer formation, have made it a valuable component in fluorescent probes and organic semiconductors. uky.eduresearchgate.net The ability to functionalize pyrene at various positions allows for the fine-tuning of its electronic and optical properties, making it a versatile building block for a range of organic electronic applications. uky.eduresearchgate.net

Rationale for Combining Triphenylamine and Pyrene Units in Molecular Architectures

The combination of triphenylamine and pyrene moieties into a single molecular architecture, as seen in Tris(4-(pyren-1-yl)phenyl)amine, is a strategic design to create materials with synergistic properties. This molecular design aims to harness the hole-transporting prowess of the TPA core and the high charge mobility and emissive characteristics of the pyrene units. The TPA core acts as an electron-donating center, while the pyrene peripheries function as electron-accepting and light-emitting components. rsc.org

This donor-acceptor structure can facilitate intramolecular charge transfer, a desirable characteristic for many optoelectronic applications. Furthermore, the bulky, three-dimensional structure of the TPA core can effectively suppress the strong intermolecular π-π stacking that is often observed with planar pyrene molecules. This separation helps to prevent the formation of excimers, which can lead to undesirable red-shifted emission and lower fluorescence quantum yields. rsc.orgacs.org The result is a material that can exhibit strong and stable emission in the solid state, a crucial requirement for efficient OLEDs. rsc.org

Significance of this compound as a Core Building Block in Functional Materials

This compound has emerged as a significant core building block for a variety of functional materials due to its unique combination of properties. Its high thermal stability and excellent hole-transporting capabilities make it a promising candidate for use in the hole transport layers of OLEDs and PSCs. researchgate.netrsc.org In non-doped OLEDs, it can function as both the emitter and the hole-transporting material, simplifying device architecture. rsc.org

The strong green light emission observed from some pyrene-functionalized triphenylamine derivatives highlights their potential as efficient emitters in display and lighting technologies. rsc.org The ability to tune the photophysical properties by modifying the number and position of the pyrene substituents provides a pathway for creating materials with specific emission colors and performance characteristics. acs.org The robust nature of this molecular scaffold also makes it a suitable platform for the development of new sensors and other advanced functional materials.

Historical Development and Evolution of Related π-Conjugated Systems

The development of this compound is part of a broader evolution of π-conjugated systems in organic electronics. wikipedia.orgacs.org Early research focused on simple linear conjugated polymers and small molecules. wikipedia.org Over time, more complex, multi-dimensional architectures have been explored to achieve enhanced performance and stability. acs.org The concept of creating donor-acceptor systems within a single molecule has been a particularly fruitful area of research, leading to materials with tailored electronic and optical properties. rsc.org

The use of star-shaped molecules, with a central core and multiple radiating arms, has become a popular design strategy. snu.ac.kr This approach allows for the creation of materials with high charge mobility and good film-forming properties. The development of synthetic methodologies, such as the Suzuki and Heck coupling reactions, has been instrumental in enabling the synthesis of these complex molecules with high precision and in good yields. rsc.orgfrontiersin.org The ongoing exploration of new building blocks and synthetic routes continues to push the boundaries of what is possible in the design of advanced π-conjugated materials. acs.org

Scope and Organization of Research Focus on this compound

Research on this compound is primarily focused on its synthesis, characterization, and application in organic electronic devices. Key areas of investigation include:

Synthesis and Purification: Developing efficient and scalable synthetic routes to produce high-purity material. rsc.org

Photophysical Properties: Characterizing its absorption, emission, and fluorescence quantum yield to understand its light-emitting capabilities. rsc.orgacs.org

Electrochemical Properties: Measuring its oxidation and reduction potentials to determine its energy levels and suitability for use in electronic devices. frontiersin.orgzendy.io

Thermal Stability: Assessing its stability at high temperatures to ensure its suitability for device fabrication and long-term operation. nih.gov

Device Performance: Evaluating its performance as a hole-transporting material and/or emitter in OLEDs and PSCs. rsc.orgdntb.gov.ua

The research aims to establish clear structure-property relationships to guide the design of new and improved materials based on the this compound scaffold.

Data Tables

Table 1: Physical and Chemical Properties of this compound

PropertyValue
IUPAC Name 4-pyren-1-yl-N,N-bis(4-pyren-1-ylphenyl)aniline nih.gov
Molecular Formula C₆₆H₃₉N nih.gov
Molecular Weight 846.0 g/mol nih.gov
CAS Number 349669-77-8 nih.gov

Properties

IUPAC Name

4-pyren-1-yl-N,N-bis(4-pyren-1-ylphenyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C66H39N/c1-4-43-10-13-49-22-34-55(58-37-25-46(7-1)61(43)64(49)58)40-16-28-52(29-17-40)67(53-30-18-41(19-31-53)56-35-23-50-14-11-44-5-2-8-47-26-38-59(56)65(50)62(44)47)54-32-20-42(21-33-54)57-36-24-51-15-12-45-6-3-9-48-27-39-60(57)66(51)63(45)48/h1-39H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKODVKMYBGXHOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C5=CC=C(C=C5)N(C6=CC=C(C=C6)C7=C8C=CC9=CC=CC1=C9C8=C(C=C1)C=C7)C1=CC=C(C=C1)C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C66H39N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60679938
Record name 4-(Pyren-1-yl)-N,N-bis[4-(pyren-1-yl)phenyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

846.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

349669-77-8
Record name 4-(Pyren-1-yl)-N,N-bis[4-(pyren-1-yl)phenyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Precursor Chemistry of Tris 4 Pyren 1 Yl Phenyl Amine

Established Synthetic Routes for Tris(4-(pyren-1-yl)phenyl)amine

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired product with high purity and yield. The most common and effective methods involve palladium-catalyzed cross-coupling reactions and sequences that begin with the functionalization of precursor molecules.

Palladium-Catalyzed Cross-Coupling Approaches (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. libretexts.org In the synthesis of this compound, this reaction is employed to connect the pyrene (B120774) moieties to the triphenylamine (B166846) core. The general scheme involves the reaction of a pyrene-containing organoboron compound, such as pyreneboronic acid, with a halogenated triphenylamine derivative, typically tris(4-bromophenyl)amine, in the presence of a palladium catalyst and a base. researchgate.net

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org The reaction is initiated by the oxidative addition of the aryl halide to the palladium(0) catalyst, forming a palladium(II) species. This is followed by transmetalation with the organoboron compound, where the pyrenyl group is transferred to the palladium center. Finally, reductive elimination occurs, yielding the desired this compound product and regenerating the palladium(0) catalyst. libretexts.org

A specific example of this approach involves the reaction of 2-bromopyrene (B1587533) with 4-(diphenylamino)phenyl boronic acid, catalyzed by tetrakis(triphenylphosphine)palladium(0) in the presence of aqueous potassium carbonate. researchgate.net

Multi-step Reaction Sequences Involving Precursor Functionalization

An alternative to the direct coupling of pyrene to a pre-formed triphenylamine core is a multi-step approach that involves the functionalization of precursor molecules. This method offers greater flexibility in the design and synthesis of complex derivatives. For instance, a synthetic route could begin with the formylation of triphenylamine to produce tris(4-formylphenyl)amine. researchgate.net This intermediate can then be further modified.

Another multi-step strategy involves the synthesis of pyrene-functionalized triphenylamine-based dyes through a series of Heck and Wittig reactions. nih.govresearchgate.net Although not directly producing this compound, these methods demonstrate the versatility of multi-step sequences in creating complex triphenylamine-pyrene structures. nih.govresearchgate.net These reactions typically involve the palladium-catalyzed coupling of a vinyl-functionalized precursor with a halogenated aromatic compound.

Synthesis of Structurally Analogous Triphenylamine-Pyrene Derivatives

The synthetic principles applied to this compound are also relevant to a broader class of triphenylamine-pyrene derivatives. Research has explored the synthesis of various analogues where the number and position of the pyrene substituents are varied. For example, a series of pyrene-based triphenylamine (TPA) and 4,4′-dimethoxytriphenylamine (TPA-OMe) derivatives have been synthesized from bromopyrene. acs.orgnih.gov These studies allow for a systematic investigation of the structure-property relationships within this class of materials. acs.orgnih.gov

Other related compounds that have been synthesized include:

Tris{4-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4¹-aminobiphenyl}amine, prepared via an Ullmann coupling reaction. researchgate.net

Tris(4-(pyridin-4-yl)phenyl)amine and its derivatives. nih.govsigmaaldrich.comglpbio.comchemicalbook.comresearchgate.net

These examples highlight the diverse range of triphenylamine-based compounds that can be synthesized using similar coupling strategies.

Optimization Strategies in Synthetic Procedures

Optimizing the synthesis of this compound and its analogues is crucial for improving yields and simplifying purification processes. Key areas of optimization include the choice of catalyst, solvent, base, and reaction temperature.

In palladium-catalyzed reactions, the choice of ligand on the palladium center can significantly impact the reaction's efficiency. For instance, the use of bulky phosphine (B1218219) ligands can enhance the rate of oxidative addition and reductive elimination. researchgate.net The development of new catalytic systems, such as those based on Pd/S,O-ligands, has shown promise for the selective C-H olefination of aniline (B41778) derivatives under mild conditions. uva.nl

Advanced Techniques for Structural Verification and Purity Assessment

Once synthesized, the structural integrity and purity of this compound must be rigorously confirmed. A combination of spectroscopic and analytical techniques is employed for this purpose.

Spectroscopic Methodologies (e.g., Nuclear Magnetic Resonance Spectroscopy, Infrared Spectroscopy)

Nuclear Magnetic Resonance (NMR) Spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR spectroscopy are used to confirm the presence of the triphenylamine and pyrene moieties and to ensure the correct connectivity between them. The chemical shifts and coupling patterns of the protons and carbons in the NMR spectrum provide a detailed map of the molecule's structure.

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would show characteristic absorption bands for the aromatic C-H and C=C stretching vibrations of the phenyl and pyrene rings, as well as the C-N stretching vibration of the tertiary amine. The absence of bands corresponding to starting materials, such as C-Br or B-OH, can indicate the completion of the reaction.

Electronic Structure and Theoretical Investigations of Tris 4 Pyren 1 Yl Phenyl Amine

Computational Chemistry Approaches for Molecular Design and Prediction

Computational chemistry serves as a powerful tool for predicting the behavior of molecules like Tris(4-(pyren-1-yl)phenyl)amine before synthesis and for interpreting experimental results. These theoretical approaches provide deep insights into molecular geometry, electronic properties, and excited-state characteristics.

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the electronic structure of medium to large-sized organic molecules. DFT calculations are routinely employed to determine the most stable three-dimensional arrangement of atoms (ground state geometry) and the distribution of electrons within the molecule.

For triarylamine derivatives, calculations are often performed using functionals like B3LYP combined with basis sets such as 6-31+g(d,p). scispace.com These calculations typically reveal that the central triphenylamine (B166846) unit adopts a non-planar, propeller-like conformation. This twisted geometry is a result of steric hindrance between the phenyl rings and is crucial in preventing strong intermolecular interactions (like π-π stacking) in the solid state, which can often quench fluorescence. The pyrene (B120774) units attached to the phenyl rings are also twisted out of the plane of the TPA core. This modular structure, where donor (TPA) and acceptor (pyrene) units are electronically coupled but spatially distinct, is fundamental to its photophysical properties.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity and electronic transitions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy difference between the HOMO and LUMO levels, known as the energy gap, is a critical parameter that determines the molecule's absorption and emission characteristics. malayajournal.org

In this compound, FMO analysis shows a distinct spatial separation of the HOMO and LUMO.

HOMO: The highest occupied molecular orbital is predominantly localized on the electron-rich triphenylamine core. The nitrogen atom's lone pair of electrons contributes significantly to this orbital, making the TPA moiety the primary electron-donating part of the molecule.

LUMO: The lowest unoccupied molecular orbital is mainly distributed across the electron-accepting pyrene units.

This spatial separation is a hallmark of a charge-transfer character. Upon photoexcitation, an electron is promoted from the HOMO (on the TPA core) to the LUMO (on a pyrene unit), leading to a significant redistribution of electron density. The extension of π-conjugation by adding the pyrene groups generally raises the HOMO energy level compared to unsubstituted triphenylamine, which is a key factor in tuning the molecule's electronic properties. researchgate.net

Below is a table showing typical HOMO/LUMO energy levels for related triphenylamine derivatives, illustrating the effect of different substituents.

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Triphenylamine Derivative 1-5.28-1.274.01
Triphenylamine Derivative 2-5.45-2.153.30
N-phenylcarbazole Derivative-5.60-1.983.62
Data sourced from analogous systems for illustrative purposes. scispace.commalayajournal.org

Tris 4 Pyren 1 Yl Phenyl Amine in Sensing Technologies

Fluorescent Chemical Sensors

The inherent fluorescence of the pyrene (B120774) moieties in Tris(4-(pyren-1-yl)phenyl)amine makes it a valuable component in the development of fluorescent chemical sensors. These sensors operate on the principle that the fluorescence properties of the molecule change upon interaction with a specific analyte.

Design Principles for Pyrene-Based Fluorescent Probes

The design of fluorescent probes based on pyrene leverages several of its key characteristics. Pyrene and its derivatives are widely used as fluorophores due to their high fluorescence quantum yield, excellent cell permeability, low cytotoxicity, and the ease with which they can be chemically modified. rsc.org A critical feature of pyrene is its ability to form excimers, which are excited-state dimers that exhibit a distinct, red-shifted emission compared to the monomeric form. rsc.org This change in the monomer-to-excimer emission ratio can be exploited for ratiometric sensing, providing a built-in self-calibration that enhances the reliability of the measurement. rsc.org

The fundamental design of a pyrene-based chemosensor involves linking the pyrene signaling unit to a metal-binding or chelating unit, either directly or through a spacer. rsc.org The interaction of the target analyte with the binding site can modulate the fluorescence of the pyrene unit through several mechanisms, including photoinduced electron transfer (PET), chelation-enhanced fluorescence (CHEF), andFörster resonance energy transfer (FRET).

Selective Detection of Metal Ions (e.g., Cu²⁺, Fe³⁺)

This compound and related pyrene-based structures have demonstrated significant potential for the selective detection of various metal ions. The triphenylamine (B166846) core acts as an effective electron donor, and the pyrene units serve as the fluorescent reporters. The nitrogen and oxygen atoms within the molecular framework can act as binding sites for metal ions.

For instance, a pyrene-based probe has been shown to be highly selective for Copper(II) ions (Cu²⁺) over other metal ions. journalcra.com Upon the addition of Cu²⁺, the fluorescence intensity of the probe at 463 nm increased, with a linear correlation observed for Cu²⁺ concentrations ranging from 1.0 to 9.0 μM. journalcra.com The limit of detection for Cu²⁺ was determined to be 0.33 μM. journalcra.com Another study on a different pyrene-based probe for Antimony(III) (Sb³⁺) reported a detection limit of 0.0535 mg/L. nih.gov The mechanism for detection often involves the coordination of the metal ion with the probe, which can lead to the formation of pyrene excimers and a corresponding change in the fluorescence spectrum. researchgate.net

The selectivity of these probes is a crucial aspect of their design. For example, pyrene-based fluorophores incorporating pyridine (B92270) or calix researchgate.netarene moieties have been utilized for the selective coordination of Silver(I) (Ag⁺) ions, which alters the monomer-excimer emission behavior. rsc.org

Table 1: Performance of a Pyrene-Based Fluorescent Probe for Cu²⁺ Detection

Parameter Value Reference
Analyte Cu²⁺ journalcra.com
Linear Range 1.0 - 9.0 μM journalcra.com
Limit of Detection 0.33 μM journalcra.com
Wavelength 463 nm journalcra.com

Detection of Organic Analytes (e.g., Nitro-Explosives)

The electron-rich nature of this compound makes it a suitable candidate for detecting electron-deficient organic molecules, such as nitroaromatic compounds, which are common components of explosives. The sensing mechanism is typically based on fluorescence quenching. When the electron-donating fluorescent molecule interacts with an electron-accepting analyte like a nitro-explosive, a photoinduced electron transfer can occur from the excited state of the fluorophore to the analyte. This process provides a non-radiative decay pathway, leading to a decrease in the fluorescence intensity.

The high sensitivity of this quenching mechanism allows for the detection of trace amounts of these hazardous materials. The triphenylamine core enhances the electron-donating ability of the molecule, which in turn can lead to more efficient fluorescence quenching upon interaction with nitroaromatic compounds.

Performance in Aqueous and Vapor Phase Sensing Environments

The performance of this compound-based sensors can be influenced by the sensing environment. In aqueous environments, the solubility of the probe can be a challenge. Often, co-solvents like THF or DMSO are used to facilitate the dissolution of the pyrene-based probe in water. nih.govresearchgate.net The unique photophysical properties of pyrene, such as its susceptibility to the polarity of the surrounding solvent, can be both an advantage and a challenge. rsc.org While it allows for probing the microenvironment, it also means that changes in solvent composition can affect the fluorescence signal, necessitating careful calibration.

For vapor phase sensing, the probe is typically coated onto a solid substrate. This approach is particularly useful for the detection of volatile organic compounds and explosives. The sensitivity and response time in the vapor phase depend on the efficiency of analyte adsorption onto the sensor surface and the subsequent interaction with the fluorescent probe.

Gas Sensing Applications

Beyond the detection of analytes in solution, derivatives of triphenylamine are being explored for gas sensing applications. While specific studies focusing solely on this compound for gas sensing are less common, the broader class of triarylamine-based materials shows promise. For example, porous aromatic frameworks synthesized from triarylamine derivatives have been shown to be effective in adsorbing gases like iodine. ossila.com This suggests that the structural properties of this compound could be adapted for the development of solid-state gas sensors. The porous nature of materials constructed from these molecules can provide a high surface area for gas interaction, and the inherent fluorescence can be used as the transduction signal.

Advanced Sensor Architectures and Performance Evaluation Methodologies

To enhance the performance of sensors based on this compound, advanced architectures are being developed. These include the incorporation of the molecule into nanomaterials, polymers, and metal-organic frameworks (MOFs). For instance, conjugated microporous polymers (CMPs) incorporating a triarylamine core have demonstrated excellent thermal stability and high specific capacitance, making them suitable for electrode materials in supercapacitors, a related field to chemical sensing. ossila.com

The evaluation of these sensors involves a range of methodologies. For fluorescent probes, key performance metrics include selectivity, sensitivity (often quantified by the limit of detection), response time, and linearity of the response. nih.govresearchgate.net For practical applications, the reusability and stability of the sensor are also critical considerations. Advanced microscopic techniques, such as fluorescence microscopy, can be employed to visualize the interaction of the probe with analytes at a cellular level. researchgate.net

Integration of Tris 4 Pyren 1 Yl Phenyl Amine in Supramolecular Assemblies and Frameworks

Metal-Organic Frameworks (MOFs) Incorporating Triphenylamine (B166846) Derivatives

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. The incorporation of triphenylamine (TPA) derivatives, such as tris(4-(pyren-1-yl)phenyl)amine, as the organic linkers has led to the development of functional MOFs with interesting electronic and photophysical properties. researchgate.netrsc.org These TPA-based MOFs have garnered significant attention due to their structural diversity, tunable porosity, and easily induced fluorescence emission. researchgate.netrsc.org

The construction of MOFs relies on the principles of coordination chemistry, where the geometry of the metal center and the connectivity of the organic linker dictate the final topology of the framework. researchgate.netrsc.org Triphenylamine derivatives functionalized with coordinating groups, such as pyridyl, carboxyl, or triazole moieties, act as polydentate N-donor or O-donor ligands. researchgate.netnih.gov The use of such multidentate ligands is a prominent strategy for constructing porous MOFs, sometimes with exceptionally complex and interpenetrating networks. nih.gov

Key design principles include:

Ligand Geometry and Rigidity: The tripod-like, rigid structure of ligands like tri(4-pyridylphenyl)amine is conducive to forming stable, porous frameworks. nih.gov The moderate strength of the metal-nitrogen bond in N-donor ligand-based MOFs can impart structural dynamism or flexibility to the framework. rsc.org

Mixed-Ligand Strategy: A common design approach involves using a polydentate ligand to form clusters, rods, or layers, which are then connected by a second, often simpler, ditopic linker to form the final framework. rsc.org This strategy allows for fine-tuning of pore size and functionality. rsc.org

Choice of Metal Center: The selection of the metal ion or cluster influences the coordination geometry and the resulting properties of the MOF, such as its luminescence and catalytic activity. researchgate.netrsc.org

Guest-Modulated Structures: The presence of solvent molecules or other guests within the pores during synthesis can play a crucial role in templating the final structure. rsc.org In some flexible MOFs, the framework can reorganize upon the removal or exchange of these guest molecules. rsc.org

The design of MOFs is a highly active area of research, with the ultimate goal of achieving precise control over the structure and function of the resulting material. nih.govmonash.edu

Luminescent MOFs (LMOFs) are a subclass of MOFs that exhibit fluorescence, often arising from the organic linker, the metal center, or a combination of both through charge transfer mechanisms. researchgate.netrsc.orgnih.gov Triphenylamine derivatives are excellent candidates for constructing LMOFs due to their inherent high fluorescence quantum yields and electron-donating nature. researchgate.net The photoluminescence properties of these LMOFs can be modulated by altering the metal ions and the organic ligands within the hybrid system. rsc.org

A primary application of these LMOFs is in chemical sensing. nih.gov The porous and crystalline nature of MOFs allows for the diffusion of analyte molecules into the framework, where they can interact with the fluorescent components. mdpi.com This interaction can lead to a change in the fluorescence intensity (quenching or enhancement) or a shift in the emission wavelength, providing a detectable signal for the presence of the analyte. nih.gov

TPA-based LMOFs have shown particular promise in the detection of nitroaromatic compounds, which are common explosives and environmental pollutants. researchgate.netrsc.org The electron-rich triphenylamine core can engage in favorable interactions with electron-deficient nitroaromatics, leading to efficient fluorescence quenching. researchgate.net

MOF SystemAnalyte DetectedQuenching/EnhancementKey Findings
Complex 1 (Zn-based MOF with tri(4-pyridylphenyl)amine) Fe³⁺QuenchingHigh sensitivity with a Ksv value of 2.57 × 10⁴ M⁻¹. nih.gov
Complex 1 (Zn-based MOF with tri(4-pyridylphenyl)amine) Cr³⁺QuenchingHigh sensitivity with a Ksv value of 2.96 × 10⁴ M⁻¹. nih.gov
Tb-MOF (Triphenylamine functionalized) Nitrobenzene (NB)QuenchingReaches 99.6% quenching rate at 50 μM NB concentration. researchgate.net
Tb-MOF (Triphenylamine functionalized) Aniline (B41778) (ANI)Ratiometric SensingCapable of quantitative detection in aqueous solution. researchgate.net
Cd-MOF (Triphenylamine functionalized) NitrobenzeneQuenchingEffective sensor via strong quenching effect. researchgate.net

Table 1: Examples of Triphenylamine-Based Luminescent MOFs for Chemical Sensing.

Proton-conducting materials are crucial for applications in fuel cells and other electrochemical devices. nih.govarxiv.org MOFs have emerged as a promising class of solid-state proton conductors due to their crystalline nature, tunable porosity, and the ability to functionalize their pore environment. nih.govmorressier.com The designability of MOFs allows for the incorporation of functional groups that can facilitate proton transport, such as acidic moieties or water molecules that form hydrogen-bonded networks. morressier.com

While many MOFs are inherently poor proton conductors, their conductivity can be dramatically increased by loading the pores with proton carriers like water molecules. nih.gov These molecules form hydrogen-bonded pathways through which protons can be transported via Grotthuss or vehicle mechanisms. The proton conductivity can be highly dependent on factors like humidity and temperature. nih.gov

Recent research has focused on designing MOFs with intrinsic proton conductivity or developing stimuli-responsive MOFs where proton conduction can be switched on or off by an external trigger, such as an electric field. nih.gov For instance, a MOF designated FJU-23-H₂O exhibited a 32-fold increase in proton conductivity when a voltage of 0.2 V was applied. nih.gov While specific studies on this compound-based MOFs for proton conduction are not prevalent, the general principles of designing proton-conducting MOFs could be applied. Copper-based MOFs, for example, are being explored for their potential in creating efficient proton transport pathways. nih.gov

MOF SystemConductivity (S cm⁻¹)ConditionsKey Feature
Unnamed MOF ~10⁻³25 °C, 95% RHWater-mediated hydrogen-bond network. nih.gov
FJU-23-H₂O 1.70 × 10⁻³ (ON state)Voltage-gatedElectric-field-responsive switchable conduction. nih.gov
FJU-23-H₂O 4.95 × 10⁻⁵ (OFF state)Voltage-gatedUltrahigh ON/OFF ratio of ~10⁵. nih.gov

Table 2: Examples of Proton Conduction in MOFs.

Conjugated Microporous Polymers (CMPs) and Porous Organic Polymers (POPs)

Conjugated microporous polymers (CMPs) are a class of porous organic materials that combine extended π-conjugation with a permanent microporous structure. nih.govacs.org Unlike crystalline MOFs, CMPs are typically amorphous. nih.gov Their synthesis from various building blocks through strong covalent bonds results in robust materials with high thermal and chemical stability. acs.org

CMPs are synthesized through network-forming reactions, such as Sonogashira-Hagihara, Suzuki-Miyaura, or Buchwald-Hartwig cross-coupling reactions. nih.govrsc.org The choice of monomeric building blocks and the polymerization reaction determines the properties of the resulting CMP, including its pore size, surface area, and electronic structure. nih.gov

Triphenylamine derivatives are frequently used as building blocks for CMPs due to their three-dimensional structure, which helps to create permanent porosity, and their redox-active, conjugated nature. rsc.orgossila.com For example, a CMP synthesized from a triphenylamine monomer with boronic acid pinacol (B44631) ester groups (TPA-3BO) and a dibromo-functionalized comonomer via Suzuki coupling resulted in a porous aromatic framework with a high surface area. ossila.com

The design of CMPs allows for a high degree of tunability. By changing the length or geometry of the monomers, the pore size and surface area can be controlled. rsc.org The incorporation of different functional groups, such as electron-donating or electron-withdrawing units, can engineer the band gap and other electronic properties of the material. rsc.org

The unique combination of porosity and π-conjugation makes CMPs highly suitable for applications in energy storage and sensing. acs.org

Energy Storage: The redox-active nature of triphenylamine units allows CMPs to be used as electrode materials in supercapacitors. ossila.com The porous structure facilitates ion transport and provides a large surface area for charge accumulation, leading to high specific capacitance. A CMP denoted TPA-TAB, for instance, exhibited an outstanding specific capacitance of 684 F g⁻¹ and excellent cycling stability, retaining 99.5% of its capacitance after 5000 cycles. ossila.com

Sensing: The extended conjugation in CMPs makes them inherently fluorescent. nih.gov Similar to LMOFs, their porosity allows analytes to enter the network and interact with the polymer backbone, leading to changes in fluorescence. This has been utilized for the selective detection of various molecules. nih.gov

Gas Uptake: The high surface area and tunable pore chemistry of CMPs make them effective for gas storage and separation, particularly for CO₂. rsc.org Triphenylamine-based covalent organic frameworks (COFs), which are crystalline analogues of CMPs, have shown excellent CO₂ uptake capacities. rsc.org

Polymer SystemBET Surface Area (m² g⁻¹)ApplicationPerformance Highlight
TPA-COFs up to 1747CO₂ UptakeUp to 92.38 mg g⁻¹ at 273 K. rsc.org
TPA-TAB CMP 490SupercapacitorSpecific capacitance of 684 F g⁻¹ at 0.5 A g⁻¹. ossila.com
TNCMP-2 995CO₂ Uptake1.45 mmol g⁻¹ at 1 bar and 298 K. rsc.org

Table 3: Performance of Triphenylamine-Based Porous Polymers.

Intercalation into Layered Materials

The study of host-guest systems, where guest molecules are inserted into the interlayer spaces of host materials, is a burgeoning field in materials science. For complex organic molecules like tripodal amines, intercalation into layered materials such as zirconium phosphates can lead to highly organized structures with emergent electronic and optical properties. This section will detail the findings from the intercalation of Tris[4-(pyridin-4-yl)phenyl]amine (TPPA) into two different layered zirconium phosphonates.

Two new intercalates of TPPA were synthesized and characterized using zirconium hydrogen phosphate (B84403) (ZrP) and zirconium 4-sulfophenylphosphonate (ZrSPP) as the host materials. The resulting compounds have the formulae Zr(HPO₄)₂·0.21(C₃₃H₂₄N₄)·2.5H₂O and Zr(HO₃SC₆H₄PO₃)₁.₃(C₆H₅PO₃)₀.₇·0.35(C₃₃H₂₄N₄)·2.5H₂O, respectively. rsc.org The successful intercalation was confirmed through techniques such as thermogravimetry, IR spectroscopy, and powder X-ray diffraction. rsc.org

In the case of zirconium 4-sulfophenylphosphonate (ZrSPP), the TPPA molecules are oriented perpendicularly to the host layers. rsc.org Conversely, when intercalated into zirconium hydrogen phosphate (ZrP), the TPPA molecules adopt a slanted orientation with respect to the layers. rsc.org This difference in organization is attributed to the different functionalities and interlayer environments of the host materials.

A key finding is that the TPPA molecules are anchored within the interlayer space by the interaction of two of their peripheral nitrogen atoms with one host layer, while the third pyridine-4-yl group interacts with the adjacent host layer. rsc.orgresearchgate.net This specific arrangement significantly restricts the geometry of the TPPA molecule, influencing its electronic properties.

The intercalation leads to an enhancement of the intramolecular charge-transfer (ICT) characteristics of the TPPA molecule. rsc.org This is a result of the push-pull nature of the system, where the central triphenylamine core acts as an electron donor and the peripheral pyridyl groups act as electron acceptors. The constrained environment within the host material facilitates this charge transfer.

The table below summarizes the key structural features of the TPPA intercalates.

Host MaterialGuest MoleculeMolecular OrientationAnchoring Mechanism
Zirconium 4-sulfophenylphosphonate (ZrSPP)Tris[4-(pyridin-4-yl)phenyl]amine (TPPA)Perpendicular to host layersTwo peripheral nitrogens to one layer, the third to the adjacent layer
Zirconium hydrogen phosphate (ZrP)Tris[4-(pyridin-4-yl)phenyl]amine (TPPA)Slanted with respect to host layersTwo peripheral nitrogens to one layer, the third to the adjacent layer

The acidic functionalities present in the layered host materials play a significant role in modifying the properties of the intercalated TPPA molecules. The three peripheral basic nitrogen atoms of the TPPA molecule are susceptible to protonation. rsc.org

Infrared (IR) spectroscopy confirmed that upon intercalation, a significant portion of the TPPA molecules become protonated. rsc.org Furthermore, UV-Vis spectra indicated that within both intercalates, the TPPA exists in an equilibrium between its protonated and non-protonated forms. rsc.org

The protonation and quaternization (methylation, in comparative solution-phase studies) of the TPPA molecule were found to enhance its intramolecular charge-transfer (ICT) properties. rsc.org This enhancement was documented through electrochemical measurements, UV-Vis spectroscopy, and computational calculations of properties such as HOMO/LUMO energy levels and hyperpolarizabilities. rsc.org

The process of dehydration also has a notable effect on the molecular organization. Upon heating, the interlayer distance of the intercalates decreases, suggesting a further slanting of the TPPA molecules within the host layers. rsc.org

The following table outlines the effects of the host environment on the guest TPPA molecules.

PhenomenonEffect on TPPAAnalytical Evidence
Intercalation into acidic hostsSignificant protonation of peripheral nitrogen atomsIR Spectroscopy
Equilibrium within intercalateCoexistence of protonated and non-protonated formsUV-Vis Spectroscopy
Protonation/QuaternizationEnhanced intramolecular charge-transfer (ICT)Electrochemical measurements, UV-Vis spectra, calculations
Dehydration by heatingFurther slanting of TPPA moleculesDecrease in interlayer distance (Powder X-ray diffraction)

Future Research Directions and Emerging Paradigms for Tris 4 Pyren 1 Yl Phenyl Amine

Rational Molecular Design for Tailored Optoelectronic and Sensing Performance

The future of Tris(4-(pyren-1-yl)phenyl)amine lies in the precise tuning of its molecular structure to achieve desired performance characteristics. Rational design strategies will be paramount in creating next-generation materials for specific applications. Research will likely focus on systematically modifying the core and peripheral units of the molecule.

Key research avenues include:

Functionalization of the Pyrene (B120774) Units: Introducing various electron-donating or electron-withdrawing groups onto the pyrene moieties can significantly alter the energy levels (HOMO/LUMO), absorption/emission spectra, and charge transport properties. This allows for fine-tuning the material's color purity for display applications or optimizing its energy level alignment in solar cells.

Modification of the Triphenylamine (B166846) Core: Altering the central triphenylamine (TPA) core, for instance by creating hyperbranched structures, can enhance thermal stability and promote the formation of stable amorphous glasses, which is crucial for device longevity. researchgate.net

Varying the Linker between Core and Periphery: The nature of the linkage between the TPA core and the pyrene units can be modified. Theoretical studies on related TPA derivatives show that inserting different π-linkers can modulate electronic and optical properties, influencing their suitability as hole transport materials (HTMs). nih.gov

Controlling Intermolecular Interactions: A significant challenge in pyrene-based materials is aggregation-caused quenching (ACQ), where fluorescence diminishes in the solid state. rsc.org Future designs will focus on incorporating sterically bulky groups to suppress detrimental intermolecular π-π stacking, thereby preserving high emission efficiency in thin films. acs.org This approach can transform traditional ACQ materials into highly emissive aggregation-induced emission (AIE) luminogens. rsc.orgresearchgate.net

A systematic investigation of structure-property relationships, as demonstrated in studies of related pyrene-based TPA derivatives, will provide a foundational understanding for designing molecules with excellent light-harvesting antenna characteristics. acs.org

Exploration of Novel Device Architectures and Integration Methods

Beyond material design, future research will explore the integration of this compound into novel and complex device architectures to unlock new functionalities. Its proven utility as a hole transport and emitting material serves as a launchpad for more ambitious applications.

Emerging areas of focus are:

Perovskite Solar Cells (PSCs): Pyrene-cored molecules have already shown promise as efficient hole-transporting materials (HTMs) for stable PSCs. dntb.gov.ua Future work will involve optimizing the interface between the this compound layer and the perovskite active layer to minimize charge recombination and enhance power conversion efficiency and long-term stability.

Multifunctional Devices: Research on analogous arylamine derivatives has shown the feasibility of creating a single material that can function as a blue emitter and hole transporter in Organic Light-Emitting Diodes (OLEDs), a donor in organic solar cells, and an active material in organic thin-film transistors (OTFTs). snu.ac.kr This multifunctionality is key for developing simplified, low-cost manufacturing processes for integrated electronics. snu.ac.kr

Flexible and Wearable Electronics: The amorphous nature and good film-forming properties of TPA-based materials make them ideal candidates for flexible devices. Research will focus on integrating them into flexible substrates to create wearable sensors, rollable displays, and conformable solar cells.

Light-Emitting Electrochemical Cells (LECs): The ACQ effect has been a particular challenge for pyrene-based materials in solid-state devices like LECs. rsc.org By applying rational design principles to induce AIE properties, this compound derivatives could overcome these limitations and enable highly efficient next-generation lighting and display technologies.

The following table summarizes potential device applications and the key role of this compound within them.

Device ApplicationKey Role of this compoundDesired Property for Enhancement
Perovskite Solar Cells (PSCs)Hole Transport Material (HTM)High hole mobility, optimal energy level alignment, stability dntb.gov.ua
Organic Light-Emitting Diodes (OLEDs)Emitting Layer, Hole Transport LayerHigh fluorescence quantum yield, color purity, charge balance rsc.orgsnu.ac.kr
Organic Thin-Film Transistors (OTFTs)Active Semiconductor MaterialHigh charge carrier mobility, good film morphology snu.ac.kr
Light-Emitting Electrochemical Cells (LECs)Emissive luminogenOvercoming Aggregation-Caused Quenching (ACQ) rsc.org
Flexible OptoelectronicsAll active layersMechanical flexibility, stable amorphous morphology

Advanced Spectroscopic and In Situ Characterization Techniques for Dynamic Processes

To fully understand and optimize the performance of this compound in devices, it is crucial to move beyond static characterization and probe the dynamic processes occurring during operation. Advanced spectroscopic techniques will be indispensable for revealing the intricate mechanisms of charge transport, energy transfer, and degradation.

Future research will increasingly rely on:

Time-Resolved Spectroscopy: Techniques like time-resolved fluorescence and transient absorption spectroscopy can provide deep insights into molecular aggregation behavior and energy transfer processes within thin films. acs.org This is critical for understanding how excitons behave and how energy is lost or utilized effectively.

In Situ and Operando Measurements: Characterizing materials under actual device operating conditions is essential. In situ electrochemical and spectroscopic methods will allow researchers to monitor changes in the electronic structure and morphology of the material in real-time, providing direct feedback on performance and stability mechanisms.

Advanced Structural Analysis: While techniques like single-crystal X-ray diffraction provide a detailed view of molecular packing in an ideal state, they need to be complemented by methods that probe the morphology of amorphous thin films used in actual devices. acs.org Techniques such as grazing-incidence wide-angle X-ray scattering (GIWAXS) can reveal molecular orientation and packing in these films.

Computational Modeling: Density Functional Theory (DFT) and other computational methods will continue to be vital tools for predicting the electronic and optical properties of newly designed molecules before their synthesis. nih.gov Combining computational studies with detailed spectroscopic analysis can elucidate the origins of observed phenomena, such as the dual emission seen in some aggregated systems. researchgate.net

Sustainable Synthesis Approaches and Scalability Considerations for Industrial Relevance

For this compound to transition from a laboratory curiosity to an industrially relevant material, its synthesis must be efficient, cost-effective, and environmentally sustainable. Current synthetic routes often rely on palladium-catalyzed coupling reactions, such as Suzuki or Ullmann couplings, which can be expensive and leave toxic metal residues. researchgate.netsnu.ac.kr

Future research will need to address:

Greener Synthetic Pathways: Exploration of alternative coupling strategies that avoid heavy metal catalysts is a key goal. This includes developing C-H activation or other atom-economical reactions that reduce waste and simplify purification.

Scalability: Laboratory-scale syntheses must be adapted for large-scale industrial production. This involves optimizing reaction conditions, exploring flow chemistry, and ensuring that all starting materials are readily available and affordable.

Purification Methods: Developing purification techniques, such as train sublimation or chromatography, that are scalable and effective at achieving the ultra-high purity required for electronic applications is a critical, often overlooked, aspect of commercialization.

Synergistic Integration with Other Functional Materials and Nanostructures

The performance of this compound can be significantly amplified by integrating it with other functional materials. Creating hybrid systems where each component contributes a specific function can lead to devices with capabilities exceeding those of the individual parts.

Promising areas for synergistic integration include:

Hybrid Perovskite Systems: Beyond its use as a simple HTL, this compound can be engineered to passivate defects at the perovskite surface, simultaneously improving charge extraction and enhancing the stability of the perovskite layer. dntb.gov.ua

Quantum Dots (QDs) and Nanocrystals: Combining the broad absorption and efficient charge transport of this compound with the sharp, tunable emission of QDs can lead to next-generation hybrid OLEDs (QLEDs) with superior color quality.

Carbon Nanomaterials: Integrating with carbon nanotubes (CNTs) or graphene could enhance the charge transport properties of the composite material, leading to higher-performance transistors and solar cells.

Exciplex-Forming Systems: Pairing this compound (as a donor) with a suitable electron-acceptor material can lead to the formation of an emissive exciplex. These systems are highly valuable for creating efficient OLEDs with low turn-on voltages. researchgate.net

By strategically combining this versatile molecule with other advanced materials, researchers can create composite systems with tailored properties for a new generation of high-performance optoelectronic devices.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Tris(4-(pyren-1-yl)phenyl)amine, and how do reaction conditions influence yield and purity?

  • Methodological Approach : A multi-step synthesis is typically required, starting with precursor functionalization. For example, tris(4-formylphenyl)amine (a related triarylamine) is synthesized via Vilsmeier-Haack formylation using POCl₃ and DMF under reflux, followed by purification via column chromatography . For pyrene derivatives, Suzuki-Miyaura cross-coupling with palladium catalysts (e.g., Pd(PPh₃)₄) in anhydrous THF/toluene at 80–100°C can introduce pyrenyl groups. Yield optimization requires strict control of stoichiometry, inert atmosphere, and catalyst loading. Impurities are minimized via recrystallization in chlorinated solvents (e.g., dichloromethane/hexane).

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Approach :

  • NMR : ¹H/¹³C NMR in deuterated chloroform or DMSO-d₆ identifies substitution patterns and confirms aryl coupling efficiency.
  • X-ray Crystallography : Single-crystal analysis (using SHELX software ) resolves molecular geometry and π-stacking interactions. Slow vapor diffusion of hexane into a DCM solution promotes crystal growth.
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF confirms molecular weight and purity.

Q. How should researchers handle and store this compound to ensure stability?

  • Safety Protocols :

  • Handling : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/contact. Contaminated clothing must be decontaminated before removal .
  • Storage : Store in airtight, light-resistant containers under inert gas (N₂/Ar) at –20°C. Avoid moisture to prevent hydrolysis of amine groups.

Advanced Research Questions

Q. How can discrepancies in optoelectronic property measurements (e.g., HOMO/LUMO levels) be resolved for this compound?

  • Methodological Approach :

  • Cyclic Voltammetry (CV) : Perform in anhydrous acetonitrile with 0.1 M TBAPF₆ as electrolyte. Calibrate against ferrocene/ferrocenium redox couple.
  • UV-Vis/PL Spectroscopy : Use degassed solvents (e.g., THF) to minimize oxygen quenching. Compare results with DFT calculations (e.g., B3LYP/6-31G*) to validate experimental HOMO/LUMO values. Contradictions often arise from solvent polarity or aggregation effects; dilution studies (10⁻⁶–10⁻⁴ M) can identify concentration-dependent artifacts .

Q. What strategies address challenges in integrating this compound into covalent organic frameworks (COFs) for photocatalytic applications?

  • Methodological Approach :

  • Linker Design : Use solvothermal conditions (e.g., 1,4-dioxane/mesitylene at 120°C) with boronic acid-functionalized triarylamines to form imine-linked COFs.
  • Crystallinity Optimization : Post-synthetic annealing (150°C under vacuum) improves long-range order. PXRD and BET surface area analysis confirm framework integrity.
  • Charge Transport : Transient absorption spectroscopy quantifies exciton diffusion lengths, while photoelectrochemical measurements assess photocatalytic H₂ evolution efficiency .

Q. How can researchers reconcile contradictory data on aggregation-induced emission (AIE) versus aggregation-caused quenching (ACQ) in this compound?

  • Methodological Approach :

  • Solvent Polarity Screening : Test emission in solvents with varying polarity (e.g., hexane → DMSO). Pyrene’s excimer formation at high concentrations (>10⁻³ M) may mask AIE.
  • Time-Resolved Fluorescence : Use femtosecond transient absorption to distinguish monomer vs. excimer lifetimes.
  • Morphology Control : Spin-coat thin films under nitrogen and analyze via AFM to correlate morphology (amorphous vs. crystalline) with photoluminescence quantum yield (PLQY) .

Data Contradiction and Validation

Q. What experimental controls are essential when studying charge transport in this compound-based devices?

  • Methodological Approach :

  • Device Fabrication : Use shadow masks for consistent electrode (ITO/Au) deposition. Include control devices without the active layer to rule out electrode effects.
  • Environmental Controls : Measure hole mobility (via space-charge-limited current, SCLC) in nitrogen-glovebox conditions to exclude oxygen/water doping.
  • Batch Variability : Compare multiple synthesis batches; inconsistent pyrenyl coupling (evidenced by MALDI-TOF) can lead to mobility discrepancies >1 order of magnitude .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.